Sodium;2-[4-(3-hydroxyoxetan-3-yl)triazol-1-yl]acetate
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Overview
Description
Sodium;2-[4-(3-hydroxyoxetan-3-yl)triazol-1-yl]acetate is a chemical compound with the molecular formula C7H9N3O4Na It is a sodium salt derivative of a triazole compound, characterized by the presence of a hydroxyoxetane group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium;2-[4-(3-hydroxyoxetan-3-yl)triazol-1-yl]acetate typically involves the reaction of 3-hydroxyoxetane with a triazole derivative under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the sodium salt. The reaction conditions often include controlled temperature and pH to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to maintain consistent reaction parameters. Purification steps, such as crystallization or chromatography, are employed to achieve the required purity levels for industrial applications .
Chemical Reactions Analysis
Types of Reactions
Sodium;2-[4-(3-hydroxyoxetan-3-yl)triazol-1-yl]acetate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The triazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sodium ion is replaced by other cations.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like halides or amines. Reaction conditions vary depending on the desired transformation, often involving specific solvents, temperatures, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of the hydroxy group yields ketones or aldehydes, while substitution reactions can produce a variety of triazole derivatives with different functional groups .
Scientific Research Applications
Sodium;2-[4-(3-hydroxyoxetan-3-yl)triazol-1-yl]acetate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of Sodium;2-[4-(3-hydroxyoxetan-3-yl)triazol-1-yl]acetate involves its interaction with molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing the activity of biological molecules. The hydroxyoxetane group may also play a role in modulating the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
Sodium;2-[4-(3-hydroxyoxetan-3-yl)triazol-1-yl]propanoate: Similar structure but with a propanoate group instead of an acetate group.
Sodium;2-[4-(3-hydroxyoxetan-3-yl)triazol-1-yl]butanoate: Contains a butanoate group, offering different chemical properties and reactivity.
Uniqueness
Sodium;2-[4-(3-hydroxyoxetan-3-yl)triazol-1-yl]acetate is unique due to its specific combination of a hydroxyoxetane group and a triazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
sodium;2-[4-(3-hydroxyoxetan-3-yl)triazol-1-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O4.Na/c11-6(12)2-10-1-5(8-9-10)7(13)3-14-4-7;/h1,13H,2-4H2,(H,11,12);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKHRIQRUAPIPGW-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)(C2=CN(N=N2)CC(=O)[O-])O.[Na+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N3NaO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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